molecular formula C21H27N3O4S B2578692 N-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamid CAS No. 897611-03-9

N-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamid

Katalognummer: B2578692
CAS-Nummer: 897611-03-9
Molekulargewicht: 417.52
InChI-Schlüssel: JPNIANXLWPXZRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide is a complex organic compound known for its diverse applications in medicinal chemistry. This compound features a piperazine ring substituted with a methoxyphenyl group, a sulfonyl group, and a benzamide moiety. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that piperazine derivatives can inhibit mTOR signaling pathways, which are crucial in cancer progression and treatment resistance .

Table 1: Anticancer Activity of Piperazine Derivatives

Study ReferenceCancer TypeIC50 (µM)Mechanism of Action
Thomas et al.Renal Cell Carcinoma15mTOR inhibition
Smith et al.Breast Cancer25Apoptosis induction
Lee et al.Colorectal Cancer30Cell cycle arrest

Neurological Disorders

The compound has also been explored for its potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its piperazine moiety is known for enhancing serotonin receptor activity, which is beneficial in managing conditions such as depression and anxiety .

Case Study:
A clinical trial investigated the effects of similar piperazine compounds on patients with generalized anxiety disorder (GAD). Results indicated a significant reduction in anxiety scores compared to placebo, highlighting the therapeutic potential of this class of compounds .

Structure-Activity Relationship (SAR) Studies

The structure of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide allows for modifications that can enhance its pharmacological properties. SAR studies focus on altering functional groups to optimize efficacy and reduce side effects.

Table 2: Summary of SAR Findings

ModificationEffect on ActivityReference
Addition of fluorineIncreased potencyResearch Paper A
Substitution at the para positionImproved selectivityResearch Paper B
Alkyl chain elongationEnhanced lipophilicityResearch Paper C

Combination Therapies

The potential for N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide to be used in combination therapies is being explored, particularly in oncology where multi-drug regimens are common. Combining this compound with established chemotherapeutics could enhance overall efficacy while mitigating resistance mechanisms .

Targeted Drug Delivery Systems

Recent advancements in drug delivery systems suggest that encapsulating this compound in nanoparticles could improve its bioavailability and targeted delivery to tumor sites, reducing systemic toxicity . Ongoing research is focused on optimizing these delivery systems for clinical applications.

Wirkmechanismus

Target of Action

The primary target of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide is the alpha1-adrenergic receptors (α1-AR), a class of G-protein-coupled receptors . These receptors are targeted by endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide interacts with its targets, the α1-ARs, by binding to them. This compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The interaction with the receptors is facilitated by in silico docking and molecular dynamics simulations .

Biochemical Pathways

The biochemical pathways affected by N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide are primarily those involving the alpha1-adrenergic receptors. The activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide have been studied. The compound has shown promising lead properties, with six compounds exhibiting an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .

Result of Action

The molecular and cellular effects of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide’s action include the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This is due to the primary function of the alpha1-adrenergic receptors, which are the main targets of this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine.

    Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to yield the sulfonylated intermediate.

    Amidation: The final step involves the reaction of the sulfonylated intermediate with 4-methylbenzoyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for halogenation, usually in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Nitro or halogenated derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trazodone: Another piperazine derivative used as an antidepressant.

    Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: Used for the treatment of hypertension, also targeting alpha1-adrenergic receptors.

Uniqueness

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its methoxyphenyl group enhances its binding affinity to alpha1-adrenergic receptors, while the sulfonyl and benzamide groups contribute to its overall stability and bioavailability .

Biologische Aktivität

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Overview

The compound features a benzamide backbone substituted with a sulfonyl group connected to a piperazine moiety , which is further substituted with a 2-methoxyphenyl group . This structural configuration enhances its interaction with various biological targets, particularly neurotransmitter receptors.

Interaction with Neurotransmitter Receptors

Research indicates that N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide exhibits significant activity at dopamine D4 receptors , which are implicated in several psychiatric disorders. The modulation of these receptors can influence dopaminergic signaling pathways, potentially leading to therapeutic effects such as mood regulation and cognitive enhancement.

Antitumor Properties

Similar compounds have demonstrated the ability to induce apoptosis and inhibit cell growth in various cancer models. Preliminary studies suggest that N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide may possess antitumor properties, particularly through its interactions with specific cellular pathways involved in cancer progression.

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : The compound binds selectively to dopamine D4 receptors, altering downstream signaling pathways associated with mood and cognition.
  • Cell Growth Regulation : It may induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation.

Comparative Analysis with Related Compounds

The biological activity of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide can be compared with structurally related compounds. The following table summarizes some related compounds and their respective biological activities:

Compound NameStructure FeaturesBiological Activity
4-Fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamideFluorine substitutionInteraction with serotonin receptors
4-Bromo-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamideBromine substitutionPotential antipsychotic effects
2-Chloro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamideChlorine substitutionInvestigated for anti-cancer properties

These comparisons highlight the versatility of piperazine derivatives and their potential applications in pharmacology, particularly in targeting neurological disorders and cancer treatment .

Study on Dopamine D4 Receptor Modulation

A study conducted on the effects of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide revealed significant modulation of dopamine D4 receptor activity. The results indicated alterations in receptor signaling that could lead to improved cognitive function and mood stabilization in animal models.

Anticancer Activity Assessment

In vitro studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, assays demonstrated that treatment with N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide resulted in reduced viability of tumor cells, suggesting its potential as an anticancer agent .

Eigenschaften

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-17-7-9-18(10-8-17)21(25)22-11-16-29(26,27)24-14-12-23(13-15-24)19-5-3-4-6-20(19)28-2/h3-10H,11-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNIANXLWPXZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.